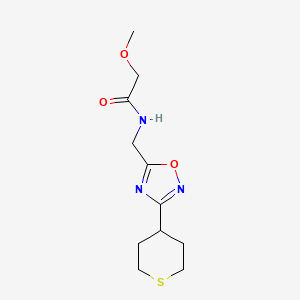

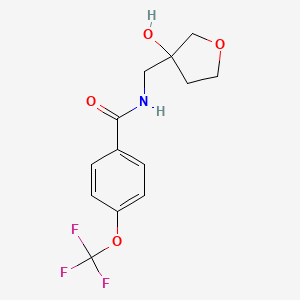

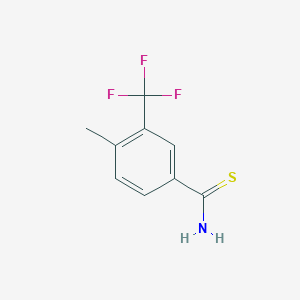

5-amino-2-chloro-N-(3-methylbutyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves several steps, including oxidation, substitution reactions with chlorine gas, shielding off chlorine using a shielding reagent, methyl substitution on the chlorine using a Grignard reagent, nitro-substitution under the catalytic action of concentrated sulfuric acid, catalytic hydrogenation to reduce the nitro group into an amino group, and reaction under the actions of N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole .Molecular Structure Analysis

The molecular structure of “5-amino-2-chloro-N-(3-methylbutyl)benzamide” can be analyzed using its InChI string or a 3D structure file . The InChI string provides a standard way to encode the molecule’s structure, while the 3D structure file can be used to visualize the molecule in three dimensions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-2-chloro-N-(3-methylbutyl)benzamide” include a density of 1.2±0.1 g/cm3, a boiling point of 308.8±42.0 °C at 760 mmHg, and a molecular refractivity of 53.8±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Class III Antiarrhythmic Activity

Compounds structurally related to "5-amino-2-chloro-N-(3-methylbutyl)benzamide" have been synthesized and evaluated for their Class III antiarrhythmic activity. Selected compounds showed potent Class III activity without affecting conduction, highlighting their potential for treating ventricular fibrillation and restoring sinus rhythm in animal models. These findings indicate their significant role in cardiovascular research and potential therapeutic applications (Ellingboe et al., 1992).

Antiviral Activities

Benzamide-based compounds have also been synthesized and tested for their antiviral activities, particularly against the H5N1 subtype of the influenza A virus. The research has identified several compounds with significant antiviral activities, suggesting the potential of these compounds in developing treatments for viral infections, including the bird flu influenza (Hebishy et al., 2020).

Neuroleptic Activity

The synthesis of benzamides and their evaluation for neuroleptic activity have been conducted, indicating that certain benzamide derivatives can be potent drugs with minimal side effects for treating psychosis. This research underscores the importance of benzamide compounds in neuropsychiatric drug development (Iwanami et al., 1981).

Antimicrobial and Antioxidant Activities

A study has reported the isolation of new benzamide derivatives from endophytic Streptomyces, which exhibited antimicrobial and antioxidant activities. This discovery expands the potential applications of benzamide compounds in addressing microbial infections and oxidative stress-related conditions (Yang et al., 2015).

Antineoplastic and Antifilarial Agents

Research on benzamide derivatives has also explored their potential as antineoplastic (cancer-fighting) and antifilarial (anti-parasitic) agents. These studies suggest the broad therapeutic spectrum of benzamide compounds, highlighting their potential in cancer therapy and parasitic disease treatment (Ram et al., 1992).

Eigenschaften

IUPAC Name |

5-amino-2-chloro-N-(3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8(2)5-6-15-12(16)10-7-9(14)3-4-11(10)13/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLWOWRYNCBPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-chloro-N-(3-methylbutyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)

![3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2710842.png)

![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate](/img/structure/B2710847.png)